molecular formula C17H18N2O B5100252 N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide

N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide

Cat. No. B5100252
M. Wt: 266.34 g/mol
InChI Key: ADDCFQQOXUULHP-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as MDL-100,907, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in 1994 by scientists at the pharmaceutical company Merck & Co. Since then, MDL-100,907 has been extensively studied for its potential use in treating psychiatric disorders, including schizophrenia and bipolar disorder.

Mechanism of Action

N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide works by blocking the activity of the dopamine D4 receptor. This receptor is thought to play a role in regulating the release of dopamine in the brain, which is important for mood, motivation, and reward. By blocking the activity of this receptor, N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide may help to reduce the symptoms of psychiatric disorders that are thought to be caused by dopamine dysfunction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide are still being studied. However, it is thought that the drug may help to regulate dopamine release in the brain, which could have a positive effect on mood, motivation, and reward. Additionally, N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide may help to reduce the symptoms of psychiatric disorders that are thought to be caused by dopamine dysfunction.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide in lab experiments is its high selectivity for the dopamine D4 receptor. This makes it a useful tool for studying the role of this receptor in psychiatric disorders. However, one limitation is that N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is not very soluble in water, which can make it difficult to administer in certain types of experiments.

Future Directions

There are several future directions for research on N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide. One area of interest is in studying the drug's potential use in treating psychiatric disorders, including schizophrenia and bipolar disorder. Additionally, researchers may continue to study the biochemical and physiological effects of N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide, in order to better understand how it works in the brain. Finally, researchers may also investigate new synthesis methods for N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide, in order to make it more soluble and easier to administer in lab experiments.

Synthesis Methods

The synthesis of N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide involves several steps, including the reaction of 4-methylbenzaldehyde with ethyl cyanoacetate to form 4-methylquinoline-2-carboxylic acid. This acid is then converted to the corresponding acid chloride, which is reacted with 3-amino-1,2,3,4-tetrahydroquinoline to form N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide.

Scientific Research Applications

N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been used extensively in scientific research to study the dopamine D4 receptor. This receptor is thought to play a role in several psychiatric disorders, including schizophrenia and bipolar disorder. N-(4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to be a highly selective antagonist of the dopamine D4 receptor, with little or no activity at other dopamine receptor subtypes.

properties

IUPAC Name

N-(4-methylphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-13-8-10-15(11-9-13)18-17(20)19-12-4-6-14-5-2-3-7-16(14)19/h2-3,5,7-11H,4,6,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDCFQQOXUULHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807186
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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